molecular formula C27H25N3O3S B2701946 (7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892415-12-2

(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2701946
CAS No.: 892415-12-2
M. Wt: 471.58
InChI Key: CCMXFDPOWLUMEO-UHFFFAOYSA-N
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Description

[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, the compound can be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs . Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its known properties and potential applications. For example, if this compound showed promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the thioether group: This step involves the reaction of a suitable thiol with the intermediate compound.

    Methanol addition: The final step involves the addition of a methanol group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or other reducible functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-16-7-9-19(10-8-16)25-29-26-23(12-22-20(14-31)13-28-17(2)24(22)33-26)27(30-25)34-15-18-5-4-6-21(11-18)32-3/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMXFDPOWLUMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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